molecular formula C9H9ClOS B1309062 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride CAS No. 65361-26-4

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride

Cat. No. B1309062
CAS RN: 65361-26-4
M. Wt: 200.69 g/mol
InChI Key: NDXZYCKYJSHECJ-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .

Scientific Research Applications

Pharmaceutical Intermediate

The compound 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is used as an active pharmaceutical intermediate. It is involved in the synthesis of various pharmaceutical agents, such as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

Copper (II) Complexes Formation

A potentially tridentate Schiff base (HSAT), which is derived from the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, has been reported to form a series of copper (II) complexes .

Anti-Cancer Agents

There has been research into developing new anti-cancer agents, specifically targeting colorectal cancer (CRC), using derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene. This includes the synthesis and characterization of carbamates, amides, acetamides, a cyclic imide, a formamidine, and a Schiff base .

Apoptosis-Inducing Agents

The compound has been used in multicomponent synthesis processes to create apoptosis-inducing agents. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and then reacted with ethyl isothiocyanate to yield benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of proliferating tumor cells, particularly in reprogrammed glucose metabolism .

Mode of Action

The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the tumor cells, potentially leading to a decrease in their proliferation .

Biochemical Pathways

The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway in tumor cells . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride have been studied . The compound has shown desirable drug-likeness and oral bioavailability characteristics , which are important factors for its effectiveness as a therapeutic agent.

Result of Action

The compound has shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It has also exhibited strong antioxidant properties . These results suggest that the compound could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents against CRC .

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride can be influenced by various environmental factors. For instance, oxidative stress and bacterial infections can indirectly promote colorectal carcinogenesis , which might affect the compound’s action.

Future Directions

The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXZYCKYJSHECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424508
Record name 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride

CAS RN

65361-26-4
Record name 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid (1.0 g, 5.50 mmol) is dissolved in dichloromethane [DCM] (25 mL) that contains 5 drops of N,N-dimethylformamide [DMF] under nitrogen and cooled to 0° C. Oxalyl chloride (13.7 mL of a 2.0M solution in DCM) is added via syringe and allowed to warm to RT over 1 hour. All solvent is then removed under reduced pressure, and the resultant oil is reduced from toluene (3×20 mL) to remove residual oxalyl chloride. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate (1×100 mL), then washed with saturated sodium chloride (1×100 mL) and dried over sodium sulfate. The solution is then filtered and concentrated under reduced pressure to give 4,5,6,7-tetrahydro-benzo[b]thiophene-2-carbonyl chloride (1) as an off-white solid (1.03 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1.0 g of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid was reacted with 4 ml of thionyl chloride for 3.5 hours under reflux. Then, excess thionyl chloride was distilled off under reduced pressure to obtain 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonyl chloride.
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